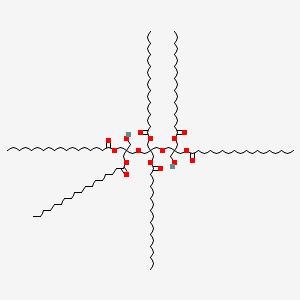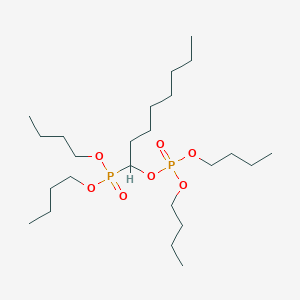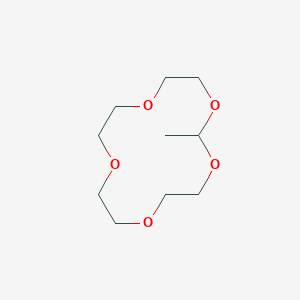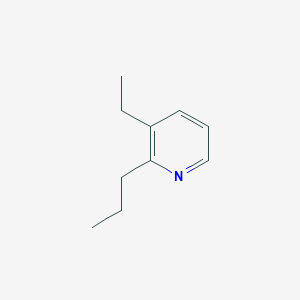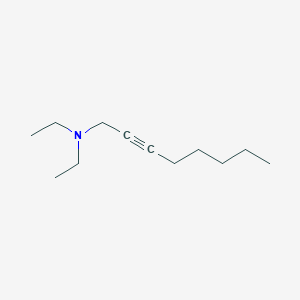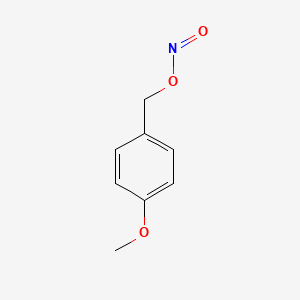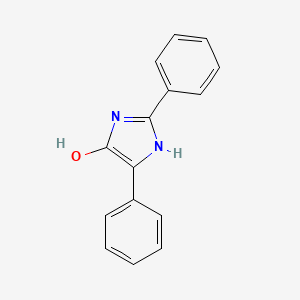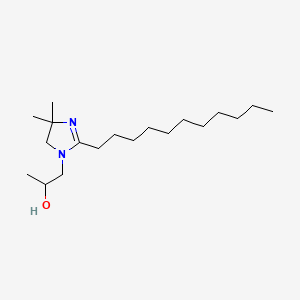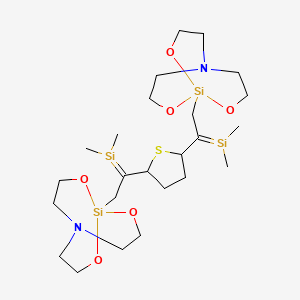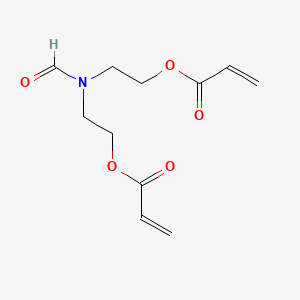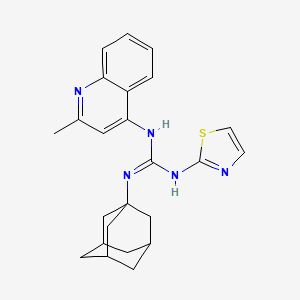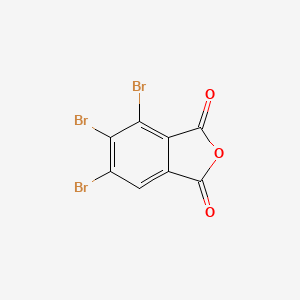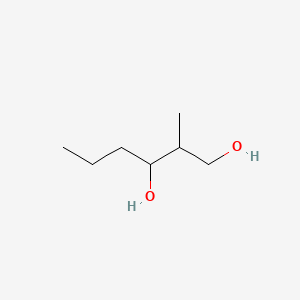
1,3-Hexanediol, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Hexanediol, 2-methyl- is an organic compound belonging to the class of alcohols. It is characterized by the presence of two hydroxyl groups (-OH) attached to a six-carbon chain with a methyl group substitution at the second carbon. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Hexanediol, 2-methyl- can be synthesized through multiple-step organic reactions. One common method involves the hydration of α,β-unsaturated ketones and aldehydes, followed by hydrogenation of the resulting keto-alcohol . Another approach is the reduction of corresponding ketohexanoates using lithium aluminum hydride .
Industrial Production Methods: Industrial production of 1,3-Hexanediol, 2-methyl- often involves the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde) in the presence of a catalyst . This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Hexanediol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
1,3-Hexanediol, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, inks, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3-Hexanediol, 2-methyl- is primarily attributed to its amphiphilic properties, which enable it to integrate into cell membranes of microorganisms, disrupting their function and leading to antimicrobial effects . The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Ethyl-1,3-hexanediol: Similar structure but with an ethyl group substitution.
2-Methyl-1,3-propanediol: Another diol with a shorter carbon chain.
Uniqueness: 1,3-Hexanediol, 2-methyl- is unique due to its specific substitution pattern and the resulting physical and chemical properties. Its amphiphilic nature and reactivity make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
66072-21-7 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-methylhexane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)6(2)5-8/h6-9H,3-5H2,1-2H3 |
Clé InChI |
XGGVPUCMUQQFJM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


